Decahydronaphtho[2,3-b]oxirene
Description
Decahydronaphtho[2,3-b]oxirene (CAS: 21399-51-9) is a polycyclic organic compound with the molecular formula C₁₀H₁₆O . Its structure consists of a naphthalene ring system fully saturated with hydrogen atoms (decahydro) and fused to an oxirene (a three-membered epoxide ring). This compound serves as a foundational structure for several derivatives, particularly chlorinated pesticides like endrin and dieldrin, which share its core naphtho-oxirene framework but differ in substituents and stereochemistry .
Properties
IUPAC Name |
1a,2,2a,3,4,5,6,6a,7,7a-decahydronaphtho[2,3-b]oxirene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-2-4-8-6-10-9(11-10)5-7(8)3-1/h7-10H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOKLVGYVIWSPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC3C(O3)CC2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00943948 | |
| Record name | Decahydronaphtho[2,3-b]oxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00943948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21399-51-9 | |
| Record name | Decahydronaphtho(2,3-b)oxirene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021399519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decahydronaphtho[2,3-b]oxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00943948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Decahydronaphtho[2,3-b]oxirene can be synthesized through the epoxidation of decahydronaphthalene derivatives. One common method involves the use of peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), under mild conditions to achieve the epoxidation of the double bond in decahydronaphthalene . The reaction typically proceeds at room temperature and yields the desired oxirane compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale epoxidation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions: Decahydronaphtho[2,3-b]oxirene undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed:
Diols: Formed through ring-opening oxidation.
Alcohols: Resulting from reduction reactions.
Substituted Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Decahydronaphtho[2,3-b]oxirene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of decahydronaphtho[2,3-b]oxirene involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles and electrophiles. This reactivity is exploited in synthetic chemistry to create a wide range of products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Findings
Structural Divergence :
- This compound lacks chlorine substituents, unlike endrin and dieldrin, which contain six chlorine atoms. This difference drastically alters their environmental persistence and toxicity .
- Stereochemical variations in endrin and dieldrin (e.g., axial vs. equatorial chlorine positions) influence their biological activity and metabolic stability .
Toxicity and Environmental Impact: this compound exhibits minimal acute toxicity due to its lack of reactive halogen groups. In contrast, endrin and dieldrin are potent neurotoxins with long environmental half-lives, leading to bioaccumulation in food chains . Endrin is classified as a Group 2A carcinogen (probable human carcinogen) by the IARC, while dieldrin disrupts endocrine systems in wildlife .
This compound remains unregulated, reflecting its lower hazard profile .
Research and Computational Insights
These tools could elucidate why chlorinated derivatives exhibit higher toxicity compared to non-halogenated analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
